REACTION_CXSMILES
|
[CH2:1](I)[CH2:2][CH2:3][CH3:4].[C:6]([C:9]1[CH:18]=[C:13]([C:14]([O:16][CH3:17])=[O:15])[C:12]([OH:19])=[CH:11][CH:10]=1)(=[O:8])[CH3:7].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[C:6]([C:9]1[CH:10]=[CH:11][C:12]([O:19][CH2:1][CH2:2][CH2:3][CH3:4])=[C:13]([CH:18]=1)[C:14]([O:16][CH3:17])=[O:15])(=[O:8])[CH3:7] |f:2.3.4|
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Name
|
|
Quantity
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13.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)I
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)C1=CC=C(C(C(=O)OC)=C1)O
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
26.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)I
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
|
the reaction stirred at 60° C. for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the reaction stirred at 60° C. for a further 72 hours
|
Duration
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72 h
|
Type
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CONCENTRATION
|
Details
|
The cooled mixture was concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
The phases were separated
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Type
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WASH
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Details
|
the organic layer washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC(=C(C(=O)OC)C1)OCCCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |